4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile
Overview
Description
4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile is an organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile typically involves the introduction of fluorine and trifluoromethyl groups onto a phenylacetonitrile backbone. One common method includes the use of electrophilic fluorination and trifluoromethylation reactions. For instance, the reaction of 4-fluoro-3-methylbenzyl chloride with trifluoromethyl iodide in the presence of a base can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 4-fluoro-3-methyl-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-fluoro-3-methyl-2-(trifluoromethyl)phenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets, often through the formation of covalent bonds or non-covalent interactions. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 4-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol
- 2-(5-Fluoro-2-(trifluoromethyl)phenyl)acetic acid
Comparison: Compared to its analogs, 4-Fluoro-3-methyl-2-(trifluoromethyl)phenylacetonitrile is unique due to the presence of both a nitrile group and multiple fluorine atoms, which confer distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[4-fluoro-3-methyl-2-(trifluoromethyl)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F4N/c1-6-8(11)3-2-7(4-5-15)9(6)10(12,13)14/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBMIQDDJHBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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